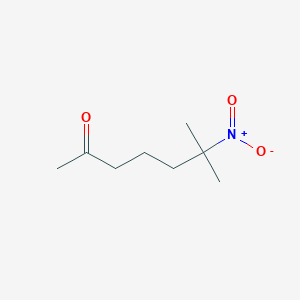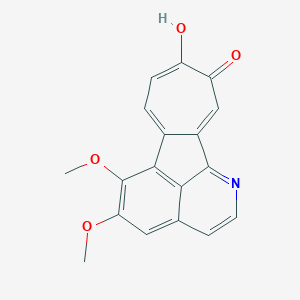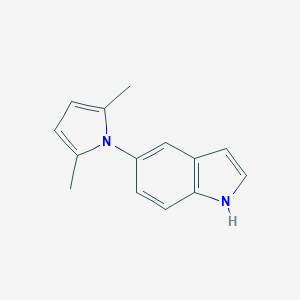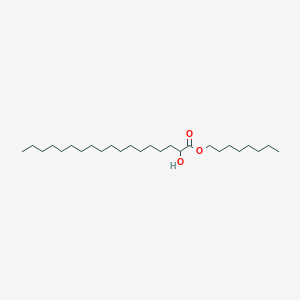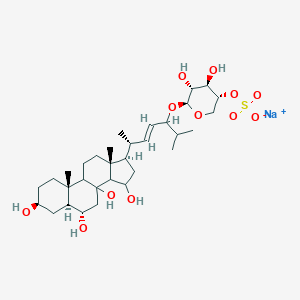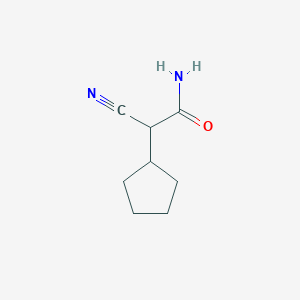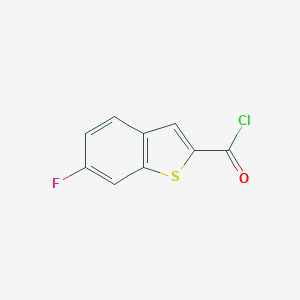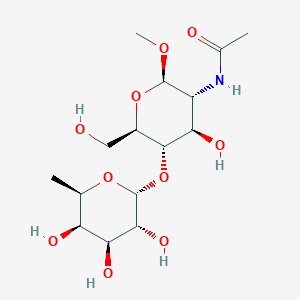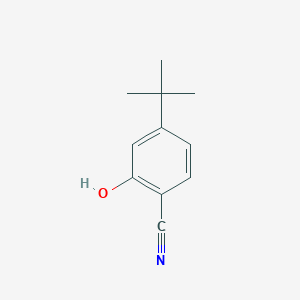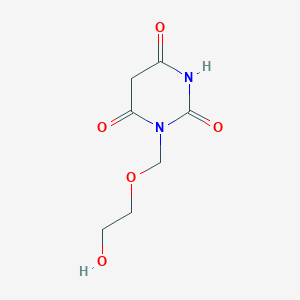
1-(2-Hydroxyethoxy)methyl-5-barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethoxy)methyl-5-barbituric acid is a chemical compound with the molecular formula C7H10N2O5 and a molecular weight of 202.16 g/mol. This compound is known for its unique structure, which includes a barbituric acid core modified with a hydroxyethoxy methyl group. Barbituric acid derivatives have been widely studied for their diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 1-(2-Hydroxyethoxy)methyl-5-barbituric acid typically involves the reaction of 2,4,6(1H,3H,5H)-Pyrimidinetrione with 1-[[2-(acetyloxy)ethoxy]methyl]-. This reaction is carried out under specific conditions to ensure the correct formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxyethoxy)methyl-5-barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyethoxy methyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxyethoxy)methyl-5-barbituric acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Barbituric acid derivatives have been explored for their sedative and anticonvulsant properties.
Industry: It is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethoxy)methyl-5-barbituric acid involves its interaction with specific molecular targets and pathways. The barbituric acid core can interact with neurotransmitter receptors in the brain, leading to sedative effects. The hydroxyethoxy methyl group may influence the compound’s solubility and bioavailability, enhancing its overall efficacy.
Comparison with Similar Compounds
1-(2-Hydroxyethoxy)methyl-5-barbituric acid can be compared with other barbituric acid derivatives, such as:
5,5-Diphenylbarbituric acid: Known for its use as a sedative and hypnotic agent.
5-Ethyl-5-phenylbarbituric acid: Used in the treatment of epilepsy and other neurological disorders.
5-(2-Hydroxyethyl)-5-phenylbarbituric acid: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific functional group modifications, which can impart distinct chemical and biological properties compared to other barbituric acid derivatives .
Properties
IUPAC Name |
1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O5/c10-1-2-14-4-9-6(12)3-5(11)8-7(9)13/h10H,1-4H2,(H,8,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASDCVHEBGSEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)COCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
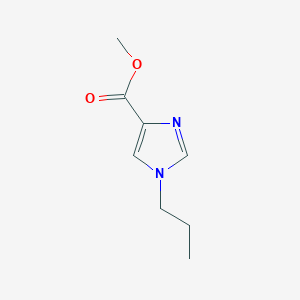
![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)
